molecular formula C18H20N6O5 B12017302 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Cat. No.: B12017302
M. Wt: 400.4 g/mol
InChI Key: URWVRBIZFUHTFN-DNTJNYDQSA-N
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Description

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide, also known by its chemical formula C18H20N6O5, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the condensation of an aldehyde (2,4-dimethoxybenzaldehyde) with a hydrazide (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide). The reaction proceeds under specific conditions, typically using a suitable solvent and a catalyst.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ modified versions of the synthetic routes. Optimization for yield, purity, and safety is crucial in large-scale manufacturing.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes may yield different derivatives.

    Substitution: Substituents on the aromatic ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) serve as reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) or other nucleophiles participate in substitution reactions.

Major Products:: The specific products depend on reaction conditions, but variations of the parent compound with altered functional groups are common.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Development: It serves as a scaffold for designing potential pharmaceuticals.

Biology and Medicine::

    Anticancer Properties: Investigations explore its potential as an anticancer agent.

    Enzyme Inhibition: The compound may inhibit specific enzymes relevant to disease pathways.

Industry::

    Dye Synthesis: Its structural features make it useful in dye synthesis.

    Materials Science: Researchers study its properties for applications in materials science.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is unique, similar compounds include:

    N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide:

    N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide:

Properties

Molecular Formula

C18H20N6O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C18H20N6O5/c1-22-16-15(17(26)23(2)18(22)27)24(10-19-16)9-14(25)21-20-8-11-5-6-12(28-3)7-13(11)29-4/h5-8,10H,9H2,1-4H3,(H,21,25)/b20-8+

InChI Key

URWVRBIZFUHTFN-DNTJNYDQSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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